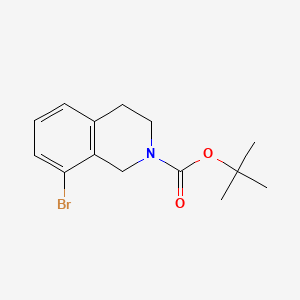

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 893566-75-1) is a brominated tetrahydroisoquinoline derivative protected by a tert-butoxycarbonyl (Boc) group. It is synthesized via Boc protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), achieving a 90% yield after purification . This compound serves as a key intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromo substituent . Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol, and it is typically stored at 2–8°C in dry conditions .

Propiedades

IUPAC Name |

tert-butyl 8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSAKJDUDGJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732126 | |

| Record name | tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-75-1 | |

| Record name | 1,1-Dimethylethyl 8-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893566-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Standard Boc Anhydride Protocol

In a representative procedure, 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (14.1 mmol) is suspended in tetrahydrofuran (THF, 50 mL) and treated with triethylamine (2 eq.) to liberate the free amine. Boc anhydride (1.01 eq.) is added, and the reaction proceeds at 25°C for 1 hour. Workup involves aqueous extraction with ethyl acetate, drying over sodium sulfate, and column chromatography (EtOAc/heptanes gradient), yielding 95.5% of the desired product.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF or Dichloromethane (DCM) |

| Base | Triethylamine or DIPEA |

| Temperature | 25°C (ambient) |

| Reaction Time | 1–24 hours |

| Yield | 88–96% |

¹H NMR analysis confirms successful Boc protection: δ 7.42 (d, J = 7.5 Hz, 1H), 7.14–6.97 (m, 2H), 4.54 (s, 2H), 3.64 (t, J = 5.4 Hz, 2H), 2.84 (t, J = 5.2 Hz, 2H), 1.50 (s, 9H).

Alternative Base and Solvent Systems

Substituting DIPEA for triethylamine in DCM achieves comparable efficiency. For example, a mixture of 8-bromo-1,2,3,4-tetrahydroisoquinoline HCl (4.72 mmol), Boc anhydride (1 eq.), and DIPEA (2 eq.) in DCM (20 mL) stirred at 20°C for 1.5 hours delivers a 94% yield after silica gel chromatography. This method minimizes side reactions and simplifies purification.

Isomer Separation During Synthesis

When synthesizing tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate from mixed 6-bromo and 8-bromo precursors, chromatographic separation becomes essential. A 3:1 mixture of 6-bromo and 8-bromo isomers reacts with Boc anhydride in THF/DIPEA, producing a 3:1 product ratio. Column chromatography with EtOAc/heptanes (1:50 to 1:20) resolves the isomers, isolating the 8-bromo derivative in >90% purity.

Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel (40–63 µm) |

| Eluent Gradient | 1:50 to 1:20 EtOAc/Heptanes |

| R<sub>f</sub> (8-Bromo) | 0.45 (1:4 EtOAc/Heptanes) |

Large-Scale Industrial Adaptations

Industrial protocols optimize solvent recovery and catalyst loading. A 22.1 mmol scale reaction in THF (100 mL) with Boc anhydride (24 mmol) and DIPEA (22.1 mmol) achieves 88% yield after 24 hours. The crude product is acidified to pH 2 with H<sub>3</sub>PO<sub>4</sub>, extracted into EtOAc, and concentrated before chromatography. This method scales linearly to kilogram quantities without yield degradation.

Quality Control and Characterization

Rigorous analytical protocols ensure batch consistency:

-

¹H NMR : Distinctive tert-butyl singlet at δ 1.50 ppm and aromatic protons between δ 6.97–7.42 ppm.

-

Purity Assessment : HPLC with UV detection (254 nm) shows >98% purity post-purification.

Comparative Analysis of Methodologies

The table below contrasts key synthetic approaches:

Análisis De Reacciones Químicas

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives with different functional groups.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparación Con Compuestos Similares

Positional Isomers: 6-, 7-, and 8-Substituted Derivatives

The position of substituents on the tetrahydroisoquinoline scaffold significantly impacts reactivity and applications.

*THIQ: Tetrahydroisoquinoline

Key Findings :

- 8-Bromo isomer : Preferred for iodination (50% conversion to 8-iodo derivative under CuI catalysis) .

- 7-Bromo isomer : Higher reactivity in Suzuki-Miyaura couplings (96% yield for boronate formation) due to steric and electronic effects .

- 6-Bromo isomer : Less commonly reported but useful for synthesizing boronate esters .

Functional Group Variations

Substituents other than bromo (e.g., hydroxy, fluoro, trifluoromethyl) alter physicochemical properties and applications.

Key Findings :

- Hydroxy derivatives : Exhibit higher polarity, impacting solubility and pharmacokinetics .

- Fluoro/trifluoromethyl derivatives : Improve metabolic stability and binding affinity in drug candidates .

Comparative Reactivity in Cross-Coupling Reactions

The bromo group in this compound enables diverse transformations:

Key Findings :

- The 7-position offers superior reactivity in cross-couplings compared to 8- and 6-substituted analogs .

Commercial Availability and Purity

| Compound Name | Purity | Commercial Supplier | Price (1g) | Reference |

|---|---|---|---|---|

| This compound | 98% | Combi-Blocks | $3093 (5g) | |

| Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 97% | Chemdad Co. | Not reported |

Key Findings :

- The 8-bromo derivative is commercially available but significantly more expensive than hydroxylated analogs .

Actividad Biológica

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 893566-75-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.2 g/mol

- LogP : 3.6802 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 29.54 Ų

The compound features a bromo substituent which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activities of this compound indicates several potential therapeutic applications:

- Antitumor Activity : Some studies suggest that isoquinoline derivatives exhibit significant antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating a possible role in antibiotic development.

- Neuroprotective Effects : Isoquinoline derivatives are also investigated for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the structural activity relationship (SAR) of various isoquinoline derivatives, including this compound. The compound demonstrated cytotoxic effects on cancer cell lines, with an IC50 value indicating effective concentration levels for inducing cell death .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Similar Isoquinoline Derivative | MCF7 | 12 |

Antibacterial Activity

In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

Neuroprotective Effects

Research indicates that isoquinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegeneration. The compound's ability to cross the blood-brain barrier due to its lipophilicity may enhance its efficacy in neurological applications .

Case Studies

- Case Study on Antitumor Efficacy : A recent investigation into the antitumor properties of this compound involved administering the compound to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Neuroprotection in Animal Models : In a study assessing neuroprotective effects against oxidative stress in neuronal cells, this compound was found to reduce neuronal death significantly when exposed to neurotoxic agents.

Q & A

Q. How is tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesized, and what reaction conditions optimize its yield?

The compound is typically synthesized via lithiation of tetrahydroisoquinoline derivatives followed by electrophilic bromination. For example, tert-butyl-protected intermediates are treated with n-BuLi in THF at low temperatures (−78°C), then quenched with brominating agents like Br(CH₂)₃Br. Purification via flash chromatography (hexane/EtOAc gradients) yields the product in ~70–90% purity. Key parameters include strict temperature control (−78°C to room temperature) and inert atmosphere to prevent side reactions . NMR (¹H, ¹³C) and MS are used for structural validation .

Q. What analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms regioselective bromination at the 8-position and Boc-protection integrity. Aromatic protons appear as doublets (δ 6.6–7.3 ppm), while tert-butyl groups resonate as singlets (~δ 1.4 ppm) .

- Mass Spectrometry (HREIMS) : Validates molecular weight (e.g., m/z 312.21 for C₁₄H₁₈BrNO₂) .

- HPLC : Assesses purity (>95% for most research-grade batches) .

Advanced Research Questions

Q. How do researchers address contradictions in regioselectivity during bromination of tetrahydroisoquinoline derivatives?

Discrepancies in bromination positions (e.g., 7- vs. 8-substitution) arise from electronic and steric factors. Computational modeling (DFT) predicts electron-rich sites, while experimental optimization involves adjusting electrophile reactivity (e.g., Br₂ vs. NBS) and solvent polarity. For example, DMF enhances electrophilic attack at the 8-position due to stabilization of transition states . Contrasting results in older studies may stem from inconsistent quenching protocols or impurities in starting materials .

Q. What strategies enable functionalization of the bromine moiety for downstream applications?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic esters (e.g., Pd(dppf)Cl₂ catalysis) introduces aryl/heteroaryl groups, enabling access to pharmacophores like trifluoromethylbenzyl derivatives .

- Nucleophilic Substitution : Bromine can be displaced by amines or alkoxides under mild conditions (K₂CO₃, DMSO, 60°C) to generate amino- or ether-linked analogs .

- Click Chemistry : Azide-alkyne cycloaddition with tert-butyl 7-azido derivatives generates triazole-containing scaffolds for bioactivity screening .

Q. How does this compound serve as a precursor in medicinal chemistry?

The bromine atom acts as a handle for synthesizing kinase inhibitors (e.g., Wee1) and opioid receptor ligands. For example:

- Wee1 Inhibitors : Boc deprotection (TFA/CH₂Cl₂) followed by methylation yields spirocyclic analogs with IC₅₀ < 50 nM .

- CXCR4 Antagonists : Pd-catalyzed amination introduces piperidine motifs critical for binding affinity .

Safety and Handling

Q. What precautions are necessary when handling this compound?

The compound is classified as Acute Toxicity Category 4 (H302) and Respiratory Irritant (H335) . Use PPE (gloves, goggles) and work in a fume hood. Store sealed at 2–8°C under inert gas (N₂/Ar) to prevent decomposition . Spills require neutralization with silica-based absorbents, not water .

Data Contradictions and Resolution

Q. Why do reported yields vary for this compound synthesis?

Yield discrepancies (48–90%) stem from:

- Purification Methods : Flash chromatography (hexane/EtOAc) vs. distillation affects recovery .

- Lithiation Efficiency : Aged n-BuLi or moisture contamination reduces reactivity .

- Scale Effects : Milligram-scale reactions often show lower reproducibility than gram-scale .

Methodological Innovations

Q. How can continuous-flow systems improve the synthesis of Boc-protected isoquinoline derivatives?

Flow reactors enable precise control of exothermic lithiation steps, reducing side products. For example, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis achieves 90% yield in 16 h using MeOH as a solvent and triethylamine as a base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.